molecular formula C8H10N2 B078990 1,2,3,4-Tetrahydro-1,8-naphthyridine CAS No. 13623-87-5

1,2,3,4-Tetrahydro-1,8-naphthyridine

Numéro de catalogue B078990
Numéro CAS: 13623-87-5
Poids moléculaire: 134.18 g/mol
Clé InChI: ZCZVGQCBSJLDDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,3,4-Tetrahydro-1,8-naphthyridine is part of the broader 1,8-naphthyridine derivatives, which have been extensively studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in exhibiting a range of pharmacological activities, making them interesting scaffolds for therapeutic research.

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives often involves multistep chemical reactions, including cyclization processes that allow for the incorporation of various substituents into the naphthyridine scaffold. These methods aim to create compounds with specific properties for potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives is characterized by the naphthyridine core, which can be modified with different substituents to affect the compound's biological activity and interaction with biological targets. Structural modifications play a crucial role in the compound's ability to bind to receptors or enzymes within the body.

Chemical Reactions and Properties

1,8-Naphthyridine derivatives participate in various chemical reactions, including those that modify their structure to enhance their biological activity. These reactions can include substitutions, additions, and other transformations that allow for the introduction of functional groups or the modification of existing ones.

Physical Properties Analysis

The physical properties of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Understanding these properties is essential for the development of these compounds as therapeutic agents, as they affect the compound's behavior in biological systems and its formulation into dosage forms.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are critical for the synthesis and application of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives. These properties are explored to optimize the compounds for desired biological activities and to ensure their safety and efficacy as potential therapeutic agents.

Applications De Recherche Scientifique

  • Asymmetric Hydrogenation : A study demonstrated the first asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes. This process efficiently produces 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess, offering a practical approach to synthesize valuable chiral heterocyclic building blocks (Ma et al., 2016).

  • Synthesis Methods : Teng Da-wei (2010) described the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction, highlighting its structural confirmation by various analytical techniques (Teng Da-wei, 2010).

  • Antibacterial Evaluation : Santilli et al. (1975) synthesized and evaluated 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides for their effectiveness against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).

  • Metal-Free Hydrogenation : Wang et al. (2016) successfully conducted metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions, achieving significant yields and enantioselectivity (Wang et al., 2016).

  • Biological Activities : Madaan et al. (2015) reviewed the biological activities of 1,8‐naphthyridine derivatives, noting their potential in therapeutic and medicinal research for a range of applications including antimicrobial, antiviral, anticancer, and neurological disorder treatments (Madaan et al., 2015).

  • Antioxidant Properties : Nam et al. (2007) investigated tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants in lipid membranes and low-density lipoproteins. The study revealed their significant antioxidant activity, potentially offering new avenues for antioxidant therapies (Nam et al., 2007).

Safety And Hazards

The safety and hazards of 1,2,3,4-Tetrahydro-1,8-naphthyridine have been reported . For instance, one source reported that this compound has hazard statements H302 - H319 and precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Orientations Futures

The future directions for the research on 1,2,3,4-Tetrahydro-1,8-naphthyridine have been suggested . For example, one study suggested that its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

Propriétés

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVGQCBSJLDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516325
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,8-naphthyridine

CAS RN

13623-87-5
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,8-Naphthyridine (1.0 g, 7.68 mmole) was hydrogenated (50 psi) with 10% Pd/C (100 mg) in absolute ethanol (40 mL) for 18 hr. The mixture was filtered through a pad of Celite® and the filtrate was concentrated to give the title compound (1.04 g) which was sufficiently pure for use in the next step: MS (ES) m/e 135 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (208 mg, 0.50 mmol), 1,2,3,4-tetrahydro-[1,8]naphthyridine [(135 mg, 1.0 mmol) 1,2,3,4-tetrahydro-[1,8]naphthyridine was prepared freshly from 1,8-napthyridine via hydrogenation over Pt2O], BOP (486 mg, 1.1 mmol), DIEA (185 mg, 1.4 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 4-chloro-N-[5-chloro-2-(3,4-dihydro-2H-[1,8]naphthyridine-1-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide: MS m/z: 531.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The final step in the process of the present invention is the cyclization of compound (II) to elaborate the final product (I). This intramolecular transformation is efficiently carried out by an optimized Chichibabin-type reaction (for a discussion of Chichibabin aminations, see H. Vorbrüggen, Adv. Heterocyclic Chem., 49, 1990, 117-192). Intramolecular nucleophilic cyclizations of 3-substituted pyridylalkylamines have previously been described. Thus, treatment of 3-(3-pyridyl)propylamine with two equivalents of sodium in boiling toluene afforded 1,2,3,4-tetrahydro-[1,8]-naphthyridine in 30% yield (E. M. Hawes and H. L. Davis, J. Heterocyclic Chem., 1973, 39-42). 1,2,3,4-Tetrahydro-3-phenyl-[1,8]-naphthyridine has been similarly prepared in 54% yield (E. M. Hawes and D. G. Wibberley, J. Chem. Soc. (C), 1966, 315-321). The substrate for the Chichibabin-reaction of the present invention has two nucleophilic amino groups presenting complicating issues of regioselectivity and intramolecular vs. intermolecular reactivity.
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
final product ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-substituted pyridylalkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Scheme 16 illustrates an alternative method for preparing 79 and related analogues 83. Naphthyridine 75 and 82 are commercially available, known in the literature (e.g., Bioorg. Med. Chem. Lett. (1999) 17:2583-86) or conveniently prepared by a variety of methods familiar to those skilled in the art. Naphthyridine 75 is refluxed with benzyl bromide in acetonitrile to give the quaternary salt 76, which is converted to benzyl protected amine 77 upon treatment with sodium borohydride. The benzyl group in 77 is removed by hydrogenation in the presence of palladium on charcoal to give amine 78, which is transformed to 79 using a standard alkylation reaction. Alternatively, treatment of naphthyridine 75 with tert-butyl bromoacetate followed by reduction of the resultant quaternary salt with NaBH4 gives tetrahydro-naphthyridine 80. Deprotection with HCl provides acid 81, which undergoes BOP coupling with diamine 2 to afford 79. By a similar sequence of reactions, 83 is prepared from 1,7-naphthyridine 82.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 2
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 3
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 4
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 5
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 6
1,2,3,4-Tetrahydro-1,8-naphthyridine

Citations

For This Compound
107
Citations
GR Newkome, KJ Theriot, VK Majestic… - The Journal of …, 1990 - ACS Publications
A new synthesis of 2, 7-dimethyl-l, 8-naphthyridine (dmnap) from 2-methyl-1, 8-naphthyridine (mnap) upon treatment with 3 equiv ofmethyllithium is described. Oxidationof dmnap with 8 …
Number of citations: 22 pubs.acs.org
AA Fadda, SA El-Hadidy, KM Elattar - Synthetic Communications, 2015 - Taylor & Francis
This review reports a broad overview of the synthetic procedures of 1,8-naphthyridines, dibenzo[b,g][1,8]naphthyridine, dibenzo[c,f][1,8]naphthyridine, 1,8-naphthyridine-3-carboxylic …
Number of citations: 39 www.tandfonline.com
C Manera, V Benetti, MP Castelli… - Journal of medicinal …, 2006 - ACS Publications
On the basis of docking studies carried out using the recently published cannabinoid receptor models, 35 new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-…
Number of citations: 86 pubs.acs.org
PA Procopiou, NA Anderson, J Barrett… - Journal of Medicinal …, 2018 - ACS Publications
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence …
Number of citations: 33 pubs.acs.org
RA Lippa, JA Murphy, TN Barrett - Beilstein Journal of Organic …, 2020 - beilstein-journals.org
Integrin inhibitors based on the tripeptide sequence Arg–Gly–Asp (RGD) are potential therapeutics for the treatment of idiopathic pulmonary fibrosis (IPF). Herein, we describe an …
Number of citations: 1 www.beilstein-journals.org
WLF Armarego - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol. Reduction of 1,5-naphthyridine with …
Number of citations: 29 pubs.rsc.org
P Samalapa - 1966 - ir.library.oregonstate.edu
The possibility of synthesizing 1, 8-naphthyridines by the Doebner reaction has appeared in many reports. The method involves the introduction of electron releasing groups in the 6-…
Number of citations: 0 ir.library.oregonstate.edu
MT Rodrigues Jr, JC Gomes, J Smith, F Coelho - Tetrahedron Letters, 2010 - Elsevier
We disclose herein a facile and straightforward method to access 3,4-substituted tetrahydro-1,8-naphthyridines from Morita–Baylis–Hillman. The strategy is based on a tandem …
Number of citations: 23 www.sciencedirect.com
E Bacqué, M El Qacemi, SZ Zard - Organic Letters, 2004 - ACS Publications
Compounds containing a pyridine nucleus fused to a saturated nitrogen-containing ring, including 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-…
Number of citations: 130 pubs.acs.org
MT Rodrigues Junior, J Smith, BN Paulino… - inis.iaea.org
A versatilidade dos adutos de Morita-Baylis-Hillman (MBH) como potenciais substratos de produtos naturais e substâncias bioativas levou a um aumento exponencial no número de …
Number of citations: 2 inis.iaea.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.